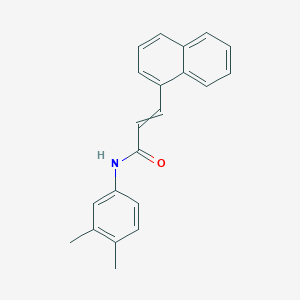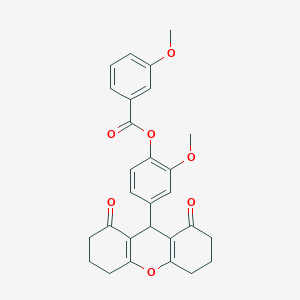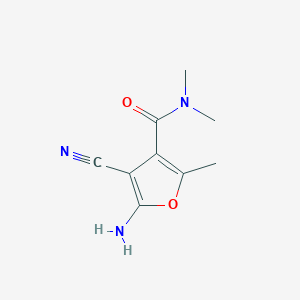
5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione: is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a nitrophenoxy group attached to the isoindole core, which is further substituted with a phenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione typically involves the reaction of 3-nitrophenol with phthalic anhydride in the presence of a suitable catalyst The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening techniques can help in identifying the most efficient catalysts and reaction parameters to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in 5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione can undergo reduction to form the corresponding amino derivative. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group attached to the isoindole ring can participate in electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Cyclization: The isoindole ring can undergo further cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products Formed:
Reduction: 5-(3-Aminophenoxy)-2-phenylisoindole-1,3-dione.
Substitution: Various substituted derivatives depending on the reagent used.
Cyclization: Polycyclic isoindole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a pharmacophore. The presence of the nitrophenoxy and phenyl groups can interact with biological targets, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy. Its derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of 5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione involves its interaction with specific molecular targets in biological systems. The nitrophenoxy group can undergo redox reactions, generating reactive oxygen species (ROS) that can modulate cellular signaling pathways. The phenylisoindole core can interact with proteins and enzymes, affecting their activity and leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in oxidative stress, inflammation, and cell proliferation.
Receptors: It can bind to specific receptors on the cell surface, modulating signal transduction pathways.
DNA: The compound can intercalate into DNA, affecting gene expression and cell cycle progression.
Comparación Con Compuestos Similares
5-(4-Nitrophenoxy)-2-phenylisoindole-1,3-dione: Similar structure with the nitro group in the para position.
5-(3-Aminophenoxy)-2-phenylisoindole-1,3-dione: Reduction product of the nitro compound.
5-(3-Methoxyphenoxy)-2-phenylisoindole-1,3-dione: Methoxy group instead of nitro group.
Uniqueness: 5-(3-Nitrophenoxy)-2-phenylisoindole-1,3-dione is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogues.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can explore its full potential in various fields of science and industry.
Propiedades
Número CAS |
114026-04-9 |
|---|---|
Fórmula molecular |
C20H12N2O5 |
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
5-(3-nitrophenoxy)-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C20H12N2O5/c23-19-17-10-9-16(27-15-8-4-7-14(11-15)22(25)26)12-18(17)20(24)21(19)13-5-2-1-3-6-13/h1-12H |
Clave InChI |
OTNDWWLVFUEGLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide](/img/structure/B12458009.png)
![1-[[(2-Hydroxyphenyl)methylene]amino]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B12458015.png)
![(5E)-5-{[5-(2-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12458022.png)
![N-benzyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12458023.png)
![3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12458043.png)


![N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B12458061.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide](/img/structure/B12458066.png)
![N-({6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}carbamothioyl)benzamide](/img/structure/B12458067.png)
![2-bromo-4-tert-butyl-6-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol](/img/structure/B12458071.png)

